molecular formula C8H6IN3 B2752271 5-Iodo-1,7-naphthyridin-8-amine CAS No. 2499970-46-4

5-Iodo-1,7-naphthyridin-8-amine

Cat. No.: B2752271
CAS No.: 2499970-46-4
M. Wt: 271.061
InChI Key: BXXIZCVASSXPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1,7-naphthyridin-8-amine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by their fused pyridine rings, which confer unique chemical and biological properties

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, amine derivatives, and naphthyridine oxides.

Scientific Research Applications

5-Iodo-1,7-naphthyridin-8-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets and pathways. The iodine atom and amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A core structure similar to 5-Iodo-1,7-naphthyridin-8-amine but without the iodine and amine substitutions.

    5-Iodo-1,5-naphthyridine: Similar iodine substitution but different ring structure.

    8-Amino-1,7-naphthyridine: Similar amine substitution but lacks the iodine atom.

Uniqueness

This compound is unique due to the combined presence of the iodine atom and amine group, which enhances its reactivity and potential for diverse applications. This combination is not commonly found in other naphthyridine derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-iodo-1,7-naphthyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXIZCVASSXPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2I)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.